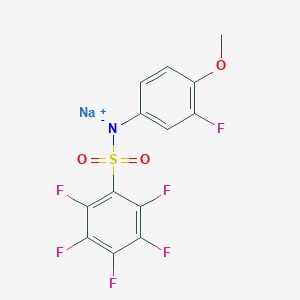

Batabulin sodium

描述

Batabulin Sodium, also known as T138067, is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. It is a small molecule drug that targets tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

准备方法

合成路线和反应条件: 巴塔布林钠的合成涉及 2-氟-1-甲氧基-4-五氟苯基磺酰胺苯与氢氧化钠的反应。 反应通常在有机溶剂如二甲基亚砜 (DMSO) 中进行,并在受控的温度和压力条件下进行 .

工业生产方法: 巴塔布林钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的反应容器,以确保产品质量的一致性。 最终产品通过重结晶和色谱等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 巴塔布林钠主要与微管蛋白发生共价结合反应。 它选择性地修饰β-微管蛋白的β1、β2 和 β4 同种型,在保守的半胱氨酸残基处,从而破坏微管聚合 .

常用试剂和条件: 巴塔布林钠反应中常用的试剂包括 DMSO 等有机溶剂和氢氧化钠等试剂。 反应通常在受控的温度和压力条件下进行,以确保最佳的产率和纯度 .

形成的主要产物: 巴塔布林钠与微管蛋白反应形成的主要产物是共价修饰的微管蛋白复合物。 该复合物破坏微管聚合,导致癌细胞周期停滞和凋亡 .

科学研究应用

Batabulin sodium, also known as T138067 sodium, is an antitumor agent that has been investigated for its potential applications in cancer treatment . It functions by selectively binding to β-tubulin isotypes, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptotic cell death .

Scientific Research Applications

Mechanism of Action

this compound binds covalently and selectively to β-tubulin isotypes, specifically modifying Cys-239, a conserved residue shared by β1, β2, and β4 tubulin isotypes . This interaction disrupts microtubule polymerization, leading to changes in cell morphology and increased chromosomal ploidy .

In Vitro Studies

this compound induces cell-cycle arrest at the G2/M boundary . In MCF7 cells treated with Batabulin (30-300 nM), approximately 25-30% of cells showed tetraploid (4n) DNA content, indicating cell-cycle arrest . this compound also induces apoptosis in vitro . In MCF7 cells treated with Batabulin (30-300 nM) for 24-48 hours, 25-30% of cells underwent apoptosis. After a 48-hour exposure to 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis .

In Vivo Studies

this compound impairs the growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice . Male athymic nude mice injected with CCRF-CEM cells were administered 40 mg/kg of this compound via intraperitoneal injection once per week on days 5, 12, and 19, which resulted in impaired tumor growth .

Clinical Trials

this compound has been evaluated in clinical trials for the treatment of various cancers . A Phase II, open-label study investigated T138067-sodium in a second-line setting for non-small-cell lung cancer patients with locally advanced or metastatic disease . this compound reached Phase 3 development for unresectable hepatocellular carcinoma . However, a Phase 2/3 study with 339 participants had negative results .

Data Table: this compound In Vitro Studies

| Cell Line | Concentration | Incubation Time | Result |

|---|---|---|---|

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | Arrest at the G2/M cell-cycle boundary |

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours or 48 hours | 25-30% of cells showed reduced DNA content characteristic of apoptotic cells |

Data Table: this compound In Vivo Studies

| Animal Model | Dosage | Administration | Result |

|---|---|---|---|

| Male athymic nude mice | 40 mg/kg | Intraperitoneal injection once per week on days 5, 12, and 19 | Impaired growth of drug-sensitive CCRF-CEM tumors |

Other Applications

作用机制

巴塔布林钠通过共价结合和选择性结合β-微管蛋白的亚型发挥作用。这种结合破坏了微管的聚合,导致细胞周期在 G2/M 边界停滞,最终诱导细胞凋亡。 巴塔布林钠的分子靶点包括β-微管蛋白的β1、β2 和 β4 同种型 .

相似化合物的比较

类似化合物:

- 紫杉醇

- 多西他赛

- 长春碱

- 长春新碱

独特性: 巴塔布林钠独特地选择性地与特定的β-微管蛋白同种型发生共价结合,这使其区别于其他微管靶向剂,如紫杉醇和多西他赛。 虽然紫杉醇和多西他赛稳定微管,但巴塔布林钠破坏了微管的聚合,导致不同的作用机制 .

生物活性

Batabulin sodium, chemically known as T138067, is a synthetic compound classified as a small molecule drug with significant biological activity primarily as a tubulin inhibitor. Its molecular formula is and it has garnered attention for its potential antineoplastic properties, particularly in the treatment of various cancers.

This compound functions by covalently binding to specific isotypes of beta-tubulin (beta1, beta2, and beta4) at conserved cysteine residues. This interaction disrupts microtubule polymerization, leading to the collapse of the cytoskeleton and ultimately inhibiting cell division. The compound's unique mechanism allows it to selectively modify tubulin isotypes, which is critical for its efficacy in cancer treatment.

Antineoplastic Activity

The primary application of this compound is in oncology, particularly for hepatocellular carcinoma. It has advanced to Phase 3 clinical trials, demonstrating significant antitumor activity. The compound's ability to interfere with microtubule dynamics is crucial for halting cancer cell proliferation and inducing apoptosis in malignant cells .

Comparative Analysis with Other Tubulin Inhibitors

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |

| Vincristine | Inhibits microtubule assembly | Derived from the periwinkle plant |

| Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |

| Batabulin | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |

Batabulin's covalent modification mechanism distinguishes it from other compounds that typically act through reversible interactions with tubulin .

Case Studies and Research Findings

Research has indicated that Batabulin exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that Batabulin can effectively inhibit cell growth in hepatocellular carcinoma models. The cytotoxicity was assessed using tetrazolium-based assays, revealing IC50 values that demonstrate its effectiveness at nanomolar concentrations .

In Vitro Studies

In vitro studies have demonstrated that Batabulin induces cell cycle arrest at the G2/M phase in treated cells, leading to apoptosis. This effect was observed across multiple human epithelial cell lines, where Batabulin treatment resulted in significant disruption of mitotic spindle formation .

Toxicological Profile

While Batabulin shows promise as an antineoplastic agent, its toxicity profile must also be considered. Acute toxicity studies in animal models have indicated an LD50 comparable to colchicine, suggesting that while effective, careful dosing and monitoring are essential during therapeutic applications .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which Batabulin sodium disrupts microtubule dynamics, and how can this be experimentally validated?

this compound covalently modifies β-tubulin isoforms, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest. To validate this:

- Use tubulin polymerization assays with purified β-tubulin to quantify inhibition rates (e.g., IC₅₀ values).

- Perform immunofluorescence microscopy to visualize microtubule disruption in treated cells (e.g., MCF-7 or HeLa lines).

- Measure apoptosis via Annexin V/PI staining and caspase-3/7 activation assays .

Q. What in vitro models are most appropriate for initial screening of this compound’s cytotoxic effects?

Prioritize cell lines with high β-tubulin expression and sensitivity to microtubule-targeting agents:

- MCF-7 (breast cancer) : Demonstrated apoptosis induction at IC₅₀ = 6.53 μM .

- A549 (lung adenocarcinoma) : Validate via MTT assays with dose-response curves (e.g., 0.1–100 μM range).

- Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?

- Use logarithmic dosing (e.g., 0.1–100 μM) to capture full dynamic range.

- Include positive controls (e.g., paclitaxel for microtubule stabilization) and vehicle controls .

- Measure viability at 24, 48, and 72 hours to assess time-dependent effects.

- Analyze data with nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ .

Advanced Research Questions

Q. How can researchers optimize assays to distinguish this compound’s effects on specific β-tubulin isoforms?

- Employ isoform-specific siRNA knockdown in target cells to identify critical β-tubulin subtypes.

- Combine with quantitative Western blotting to correlate isoform expression levels with drug sensitivity.

- Use cryo-EM or X-ray crystallography to resolve structural changes in modified tubulin .

Q. What strategies resolve discrepancies in reported IC₅₀ values for this compound across studies?

- Standardize protocols : Control variables like cell confluence, serum concentration, and incubation time.

- Cross-validate using orthogonal assays (e.g., ATP-based viability vs. live-cell imaging).

- Compare results with publicly available datasets (e.g., NCI-60 screening data) to identify outlier conditions .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

- Perform RNA-seq to identify transcriptional changes in apoptosis/autophagy pathways.

- Integrate proteomic profiling (e.g., LC-MS/MS) to detect post-translational modifications beyond β-tubulin.

- Validate findings with CRISPR-Cas9 knockout screens of candidate genes .

Q. Data Analysis & Contradiction Management

Q. What statistical methods are critical for analyzing this compound’s synergistic effects with other chemotherapeutics?

- Use Chou-Talalay combination index to classify synergism/additivity/antagonism.

- Apply Bayesian hierarchical models to account for inter-experiment variability.

- Validate with 3D spheroid co-culture models to mimic in vivo tumor microenvironments .

Q. How should researchers address conflicting reports on this compound’s efficacy in drug-resistant cancers?

- Profile ABC transporter expression (e.g., P-gp, MRP1) in resistant vs. sensitive cell lines.

- Conduct pharmacokinetic studies to assess intracellular drug accumulation.

- Test combination therapies with P-gp inhibitors (e.g., verapamil) to bypass efflux mechanisms .

Q. Methodological Best Practices

Q. What validation steps ensure reproducibility in this compound’s preclinical studies?

- Adhere to ARRIVE guidelines for in vivo experiments (e.g., sample size justification, blinding).

- Deposit raw data (e.g., flow cytometry FCS files, microscopy images) in public repositories (e.g., Zenodo).

- Include reagent validation tables (e.g., antibody lot numbers, cell line authentication) in supplementary materials .

Q. How to design longitudinal studies assessing this compound’s long-term resistance development?

- Use chronic exposure models (e.g., stepwise dose escalation over 6–12 months).

- Perform whole-exome sequencing to identify acquired mutations in β-tubulin or regulatory pathways.

- Correlate resistance with dynamic changes in microtubule stability via time-lapse imaging .

Tables for Reference

| Parameter | Example Data (MCF-7 Cells) | Method |

|---|---|---|

| IC₅₀ (24h) | 6.53 μM | MTT assay |

| Apoptosis Induction | 78.3% at 10 μM | Annexin V/PI flow cytometry |

| Microtubule Inhibition | 83% at 10 μM | Tubulin polymerization assay |

属性

IUPAC Name |

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPXRVDIKGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173231 | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-98-3 | |

| Record name | Batabulin Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。